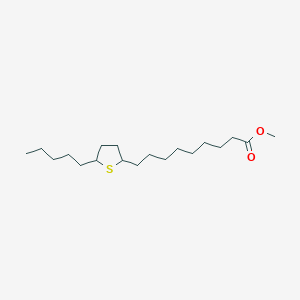
Methyl 9-(5-pentylthiolan-2-YL)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(5-pentylthiolan-2-yl)nonanoate is a chemical compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the esterification of a fatty acid with a methyl group. This compound is known for its unique structure, which includes a thiolane ring, making it distinct from other fatty acid methyl esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves several steps. One common method starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then converted to the desired compound through a series of reactions, including Vilsmeier formylation and selective hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols, heated in the presence of a mineral acid catalyst, to form the ester and water . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(5-pentylthiolan-2-yl)nonanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, with reagents like sodium methoxide (NaOCH3) being commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 9-(5-pentylthiolan-2-yl)nonanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 9-(5-pentylthiolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it integrates into biological membranes, influencing their stability and permeability. It also acts as a secondary messenger in signaling pathways, modulating the activity of integral membrane proteins .
Comparison with Similar Compounds
Methyl 9-(5-pentylthiolan-2-yl)nonanoate can be compared with other fatty acid methyl esters, such as:
Methyl nonanoate: Similar in structure but lacks the thiolane ring, making it less reactive in certain chemical reactions.
Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate: Contains a furan ring instead of a thiolane ring, leading to different chemical properties and reactivity.
The presence of the thiolane ring in this compound makes it unique and imparts distinct chemical and biological properties.
Properties
CAS No. |
50498-11-8 |
|---|---|
Molecular Formula |
C19H36O2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
methyl 9-(5-pentylthiolan-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O2S/c1-3-4-9-12-17-15-16-18(22-17)13-10-7-5-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
MEZKELFNMYCENK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(S1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















